ZD-1611

Endothelin ETA Receptor Selectivity

ZD-1611 is a superior, orally active ETA antagonist for chronic disease models where IV dosing is impractical. Its 1000-fold selectivity over ETB ensures clean ETA-specific readouts, avoiding confounding ETB effects. Ideal for studies on hypertension, stroke, and vascular remodeling. Choose ZD-1611 for reliable, multi-hour in vivo activity.

Molecular Formula C22H24N4O5S
Molecular Weight 456.5 g/mol
Cat. No. B1682410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZD-1611
Synonyms3-(4-(3-(3-methoxy-5-methylpyrazin-2-ylsulfamoyl)-2-pyridyl)phenyl)-2,2-dimethylpropanoic acid
ZD 1611
ZD-1611
ZD1611
Molecular FormulaC22H24N4O5S
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)CC(C)(C)C(=O)O
InChIInChI=1S/C22H24N4O5S/c1-14-13-24-19(20(25-14)31-4)26-32(29,30)17-6-5-11-23-18(17)16-9-7-15(8-10-16)12-22(2,3)21(27)28/h5-11,13H,12H2,1-4H3,(H,24,26)(H,27,28)
InChIKeyCDBNTQYPMBJKQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ZD-1611: A Potent, Orally Bioavailable, and Highly Selective ETA Receptor Antagonist for Cardiovascular and Ischemic Disease Research


ZD-1611 (CAS: 186497-38-1; MW: 456.51) is a nonpeptide endothelin A (ETA) receptor antagonist [1]. It acts as a competitive inhibitor of endothelin-1 (ET-1) binding at human cloned ETA receptors [2]. ZD-1611 is distinguished from other ETA antagonists by its combination of high potency, pronounced selectivity for the ETA subtype over the ETB receptor, and significant oral bioavailability, enabling robust in vivo activity in rodent and canine models [2].

Why Substituting ZD-1611 with a Generic ETA Antagonist May Compromise Experimental Outcomes: The Critical Role of Oral Bioavailability and Pharmacodynamic Duration


Substituting ZD-1611 with another ETA antagonist is not trivial due to significant heterogeneity in pharmacokinetic and pharmacodynamic (PK/PD) properties across this class. While several compounds exhibit high affinity for the ETA receptor in vitro, many lack sufficient oral bioavailability or a suitable duration of action for convenient, long-term in vivo studies [1]. For example, the widely used peptide antagonist BQ-123 requires intravenous administration, severely limiting its utility in chronic disease models [2]. ZD-1611's differentiation lies in its quantifiable combination of in vitro potency, subtype selectivity, and a robust in vivo profile characterized by oral activity and multi-hour duration of action, parameters that directly influence experimental reproducibility and translational relevance [1].

ZD-1611 Quantitative Differentiation Guide: Evidence-Based Metrics for Scientific Selection


Receptor Subtype Selectivity: Quantifying ZD-1611's 1000-Fold Preference for ETA Over ETB

ZD-1611 exhibits a pronounced selectivity for the ETA receptor over the ETB receptor, which is critical for dissecting the distinct pathophysiological roles of these two receptor subtypes. In competitive radioligand binding assays against human cloned receptors, ZD-1611 demonstrated a pIC50 of 8.6 ± 0.1 (IC50 ≈ 2.5 nM) at the ETA receptor, compared to a pIC50 of 5.6 ± 0.1 (IC50 ≈ 2.5 µM) at the ETB receptor [1]. This quantifiable 1000-fold difference in affinity is further supported by functional selectivity assays in pithed rats, where ZD-1611 failed to inhibit the ETB-selective agonist BQ3020-induced depressor response, confirming a functional lack of activity at the endothelial ETB receptor [1].

Endothelin ETA Receptor Selectivity Binding Affinity

Oral Bioavailability: ZD-1611's PK/PD Advantage Over Intravenous-Only Peptide ETA Antagonists

A key limitation of many potent ETA antagonists, such as the peptide BQ-123, is their lack of oral bioavailability, restricting their use to parenteral administration and short-term experiments [1]. In contrast, ZD-1611 is a nonpeptide compound with demonstrated oral activity. In anesthetized rats, ZD-1611 administered orally at a dose of 0.3 mg/kg produced a significant rightward shift in the pressor response curve to big ET-1, with a duration of action exceeding 7 hours [2]. In beagle dogs, an oral dose of 0.6 mg/kg maintained antagonist activity for at least 6 hours [2].

Oral Bioavailability ETA Antagonist Pharmacokinetics In Vivo Pharmacology

In Vivo Potency: Quantifying ZD-1611's Functional Antagonism in Rat and Dog Models

ZD-1611 demonstrates potent, dose-dependent functional antagonism of ET-1-mediated responses in vivo. When administered intravenously to anesthetized rats and dogs, it produced parallel rightward shifts in the pressor dose-response curves to the ET-1 precursor, big ET-1 [1]. The threshold intravenous doses required for significant antagonist activity were determined to be 0.1 mg/kg in the rat and 0.3 mg/kg in the dog [1]. Furthermore, ZD-1611 at 0.3 mg/kg i.v. was able to reverse an established, sustained big ET-1-induced pressor response in pithed rats, a pharmacologically challenging model demonstrating potent and rapidly acting antagonism [1].

In Vivo Potency ETA Antagonist Cardiovascular Pharmacology Dose-Response

Synergistic Efficacy in Ischemic Stroke: ZD-1611 Enhances Neuroprotection When Combined with Angiotensin AT1 Blockade

In a rat model of transient middle cerebral artery occlusion (tMCAO), ZD-1611 monotherapy at 0.15 mg/kg/day did not significantly reduce brain infarct volume or improve neurological scores compared to vehicle controls [1]. However, when combined with a low, non-hypotensive dose of the angiotensin AT1 receptor antagonist candesartan (0.05 mg/kg/day), the combination therapy resulted in a significant decrease in brain damage and improved neurological scores (P<0.05) [1]. This synergistic effect was observed without altering resting mean arterial blood pressure, highlighting a potential therapeutic window for combined receptor blockade that is not apparent with either agent alone [1].

Ischemic Stroke Neuroprotection Combination Therapy ETA/AT1 Antagonism

Optimal Research and Industrial Application Scenarios for ZD-1611 Based on Quantifiable Differentiation


Chronic Oral Dosing Studies in Rodent Models of Cardiovascular Disease

Researchers investigating the long-term pathophysiological role of the endothelin system in models of chronic hypertension, heart failure, or pulmonary arterial hypertension require an ETA antagonist suitable for repeated, minimally invasive oral administration. ZD-1611's established oral activity (0.3 mg/kg in rats with >7 hour duration) and defined in vivo potency make it a superior choice over peptide antagonists like BQ-123 that necessitate continuous intravenous infusion [1].

Investigating ETA-Specific Signaling in Complex In Vivo Systems

To dissect the specific contribution of the ETA receptor subtype in complex physiological or pathological processes, a highly selective tool is essential. ZD-1611's 1000-fold selectivity for ETA over ETB receptors, confirmed by its inability to block ETB-mediated depressor responses in vivo, allows researchers to confidently attribute observed biological effects solely to ETA antagonism, avoiding the confounding vascular and clearance effects associated with ETB receptor modulation [1].

Evaluating Combined Neuroprotective Strategies in Preclinical Stroke Models

Studies exploring the therapeutic potential of multi-pathway inhibition in ischemic stroke can utilize ZD-1611 as a key ETA-blocking component. As demonstrated in rat tMCAO models, ZD-1611 in combination with an AT1 antagonist (candesartan) yields a significant reduction in infarct volume, an effect not seen with either agent alone [2]. This makes ZD-1611 a valuable tool for investigating the synergy between the endothelin and renin-angiotensin systems in the ischemic brain.

Pharmacological Tool for Validating ETA-Dependent Vascular Remodeling and Hypertrophy

In mechanistic studies of vascular remodeling, such as in chronic hypoxia-induced pulmonary hypertension, ZD-1611 provides a means to pharmacologically inhibit ETA-driven pathology. Data show that ZD-1611 administration (1-3 mg/kg, q.i.d. p.o.) prevents smooth muscle hypertrophy in small pulmonary arteries and normalizes vascular reactivity to ET-1 in isolated vessels from hypoxic rats [3]. This application leverages ZD-1611's oral bioavailability to enable the prolonged dosing required to reverse or prevent structural vascular changes.

Quote Request

Request a Quote for ZD-1611

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.